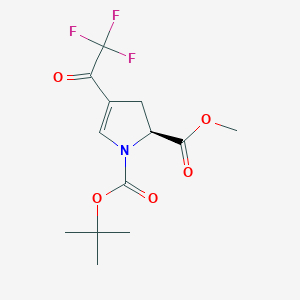

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate is an organofluorine compound featuring a pyrrole ring substituted with various functional groups, including tert-butyl and trifluoroacetyl groups

準備方法

Synthetic Routes and Reaction Conditions: 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate can be synthesized via multi-step procedures involving:

Starting Materials: : Commonly available precursors such as tert-butyl acetoacetate, 2,2,2-trifluoroacetic acid, and an appropriate pyrrole derivative.

Key Reactions: : The synthesis generally involves esterification, acylation, and cyclization reactions.

Conditions: : Reactions typically occur under controlled temperatures (0-100°C) using solvents like dichloromethane or tetrahydrofuran. Catalysts such as hydrochloric acid or strong bases like sodium hydride may also be employed.

Industrial Production Methods: For large-scale production, advanced methodologies like continuous flow synthesis may be implemented to enhance yield and purity. This might include:

Automated Reactors: : To ensure consistent reaction conditions and improve scalability.

Purification: : Techniques like recrystallization, chromatography, or distillation to achieve high-purity final products.

化学反応の分析

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, possibly leading to the formation of oxides or further functionalized derivatives.

Reduction: : Reduction of the trifluoroacetyl group can yield corresponding alcohols or other reduced species.

Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyrrole ring or the acyl groups.

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Including lithium aluminium hydride and sodium borohydride.

Substituting Agents: : Like halogens, nucleophiles, and electrophiles depending on the desired reaction.

Oxidation: : Can lead to corresponding acids, aldehydes, or ketones.

Reduction: : Produces alcohols or amines depending on the reaction specifics.

Substitution: : Results in various substituted pyrrole derivatives, tailored by the reagents used.

科学的研究の応用

In Chemistry:

Catalysis: : The compound’s functionality makes it useful as a catalyst or catalyst precursor in various organic transformations.

Synthetic Intermediates: : Acts as a building block in the synthesis of more complex molecules.

Drug Development: : Potential use in designing novel pharmaceutical agents due to its bioactive functional groups.

Biochemical Probes: : Employed in biochemical studies to investigate enzyme interactions and pathways.

Material Science: : Incorporated into polymers or advanced materials to enhance their properties.

Agricultural Chemicals: : Possible usage in the synthesis of agrochemicals due to its stability and reactivity.

作用機序

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate exerts its effects primarily through:

Binding Affinity: : Interacting with specific molecular targets such as enzymes or receptors.

Pathway Modulation: : Influencing biochemical pathways by acting as an inhibitor or activator of specific enzymatic processes.

類似化合物との比較

Similar Compounds:

1-O-Tert-butyl 2-O-methyl (2S)-4-(acetyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Lacks the trifluoroacetyl group, resulting in different reactivity and properties.

1-O-Tert-butyl 2-O-methyl (2S)-4-(benzoyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Substituted with a benzoyl group instead, affecting its chemical and biological interactions.

Highlighting Uniqueness: The presence of the trifluoroacetyl group in 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate significantly enhances its electron-withdrawing properties, which can influence reactivity and interaction with biological targets. This distinct feature differentiates it from similar compounds and expands its utility across various fields.

生物活性

1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H16F3N2O4

- Molecular Weight : 320.28 g/mol

- IUPAC Name : this compound

- CAS Number : 121148-00-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various biochemical pathways. For instance, its structural similarity to known enzyme substrates allows it to act as a competitive inhibitor.

- Receptor Interaction : Preliminary studies indicate that this compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : The presence of the trifluoroacetyl group may enhance the antioxidant properties of the compound, providing protective effects against oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit antimicrobial properties. For example:

- Study on Antibacterial Effects : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

Anti-inflammatory Effects

In vitro studies have suggested that this compound can modulate inflammatory responses:

- Case Study : In a cell culture model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%.

Case Studies

-

Case Study on Neuroprotection : A study assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Administration of the compound resulted in a significant reduction in infarct size and improved neurological scores compared to controls.

- Results Summary :

- Infarct Size Reduction: 30%

- Neurological Score Improvement: 25%

- Results Summary :

- Cardiovascular Effects : Another study evaluated the cardiovascular effects in hypertensive rats. The compound exhibited a dose-dependent decrease in blood pressure and improved endothelial function.

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXLDPNHDMZOV-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。